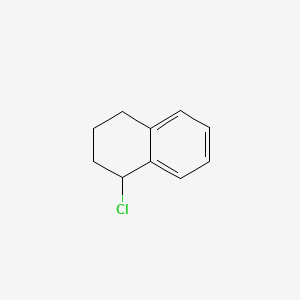

1-Chloro-1,2,3,4-tetrahydronaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Chloro-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C₁₀H₁₁Cl. It is a chlorinated derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Wirkmechanismus

Target of Action

1-Chloro-1,2,3,4-tetrahydronaphthalene is a derivative of naphthalene . .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.

Action Environment

It’s known that the compound is sensitive to air and light , which could influence its stability and efficacy.

Biochemische Analyse

Biochemical Properties

It is known that the compound can undergo solvolysis, a reaction that is slowed by nearly 2000-fold when a β-OH group is present. This suggests that 1-Chloro-1,2,3,4-tetrahydronaphthalene may interact with enzymes, proteins, and other biomolecules in a manner that is influenced by the presence of hydroxyl groups.

Molecular Mechanism

It is known that the compound can undergo solvolysis, suggesting that it may interact with biomolecules in a way that influences enzyme activity and gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Chloro-1,2,3,4-tetrahydronaphthalene can be synthesized through the chlorination of 1,2,3,4-tetrahydronaphthalene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the naphthalene ring.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the continuous flow of chlorine gas over 1,2,3,4-tetrahydronaphthalene in the presence of a catalyst. The reaction is monitored to maintain optimal conditions for high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 1,2,3,4-tetrahydronaphthalene.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

Substitution Reactions: Products include 1-hydroxy-1,2,3,4-tetrahydronaphthalene, 1-amino-1,2,3,4-tetrahydronaphthalene, and 1-thio-1,2,3,4-tetrahydronaphthalene.

Oxidation Reactions: Products include 1-chloro-1,2,3,4-tetrahydronaphthalen-1-one and this compound-1-carboxylic acid.

Reduction Reactions: The primary product is 1,2,3,4-tetrahydronaphthalene.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetrahydronaphthalene: A non-chlorinated analog used as a solvent and intermediate in organic synthesis.

1-Bromo-1,2,3,4-tetrahydronaphthalene: A brominated analog with similar reactivity but different physical properties.

1-Iodo-1,2,3,4-tetrahydronaphthalene: An iodinated analog used in specific organic reactions requiring iodine.

Uniqueness

1-Chloro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-halogenated and other halogenated analogs. The chlorine atom makes it a valuable intermediate in various substitution and elimination reactions, providing versatility in synthetic applications.

Biologische Aktivität

1-Chloro-1,2,3,4-tetrahydronaphthalene (CAS Number 113110-47-7) is a chlorinated derivative of tetrahydronaphthalene that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article delves into the compound's biological activity, mechanisms of action, toxicological data, and research findings.

Chemical Structure and Properties

This compound features a chlorine atom attached to a tetrahydronaphthalene ring system. The presence of the chlorine atom significantly influences its reactivity and interaction with biological systems.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉Cl |

| Molecular Weight | 180.63 g/mol |

| Melting Point | -35.8 °C |

| Boiling Point | 207.57 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various microorganisms, making it a candidate for further exploration in drug development and agricultural applications.

The mechanism by which this compound exerts its biological effects primarily involves:

- Electrophilic Substitution : The chlorine atom can participate in electrophilic aromatic substitution reactions with nucleophiles such as amino acids and nucleotides within biological systems.

- Solvolysis Reactions : The compound undergoes solvolysis which may influence enzyme activity and gene expression by interacting with biomolecules .

Toxicological Profile

The acute toxicity of this compound is relatively low. Key findings from toxicological studies include:

- LD50 Values :

- Oral LD50 in male rats: 2860 mg/kg

- Dermal LD50 in rabbits: 16,800 mg/kg

- Symptoms of Exposure : At high concentrations, symptoms may include headache, nausea, vomiting, and the production of dark green urine due to metabolization .

Table 2: Toxicological Data Summary

| Exposure Route | LD50 (mg/kg) |

|---|---|

| Oral (Male Rats) | 2860 |

| Dermal (Rabbits) | 16800 |

| Inhalation (Saturated Atmosphere) | No mortalities observed at ca. 1300 mg/m³ |

Case Studies

Several studies have investigated the biological activity and safety profile of this compound:

-

Antimicrobial Efficacy Study :

- A study assessed the antimicrobial activity against common pathogens. Results indicated significant inhibition zones around cultures exposed to varying concentrations of the compound.

- Toxicology Assessment :

-

Metabolism Study :

- Research on metabolic pathways revealed that upon ingestion or inhalation, the compound is rapidly absorbed and primarily metabolized through hydroxylation at non-aromatic positions. The metabolites are excreted mainly as glucuronides in urine.

Eigenschaften

CAS-Nummer |

58485-68-0 |

|---|---|

Molekularformel |

C9H11ClO2 |

Molekulargewicht |

186.63 g/mol |

IUPAC-Name |

1-(2-chlorophenoxy)propan-2-ol |

InChI |

InChI=1S/C9H11ClO2/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7,11H,6H2,1H3 |

InChI-Schlüssel |

JEESPINTVCBSTA-UHFFFAOYSA-N |

SMILES |

C1CC(C2=CC=CC=C2C1)Cl |

Kanonische SMILES |

CC(COC1=CC=CC=C1Cl)O |

Key on ui other cas no. |

58485-68-0 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.